molecular formula C18H16N2O6S B241126 Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate

Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate

Cat. No. B241126
M. Wt: 388.4 g/mol
InChI Key: ADRSEYSXFGQBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate, also known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a synthetic compound that belongs to the class of isothiazolidinone derivatives. It is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is not fully understood. However, it has been suggested that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate exerts its antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. Studies have shown that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate can induce cell cycle arrest and apoptosis in cancer cells. Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has also been found to inhibit the growth of various bacteria and fungi. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been found to exhibit low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate in lab experiments is its potential to exhibit anticancer and antimicrobial activity. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is a synthetic compound that can be easily synthesized in the laboratory. However, one of the limitations of using Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate in lab experiments is its complex synthesis process, which requires expertise in organic synthesis.

Future Directions

There are several future directions for the study of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate. One potential direction is the development of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate and to optimize its anticancer activity. Another potential direction is the development of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a potential antibacterial and antifungal agent. Additionally, further studies are needed to explore the potential applications of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a fluorescent probe for the detection of zinc ions in biological systems.

Synthesis Methods

The synthesis of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The second step involves the reaction of 4-chlorobenzoic acid with 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)aniline to form Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate. The overall synthesis of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is a complex process that requires expertise in organic synthesis.

Scientific Research Applications

Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit promising anticancer activity against various cancer cell lines. Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has also been studied for its potential application as an antibacterial and antifungal agent. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-17(22)12-6-8-13(9-7-12)20-16(21)10-11-27(20,24)25/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

ADRSEYSXFGQBPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

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